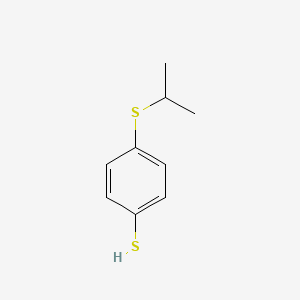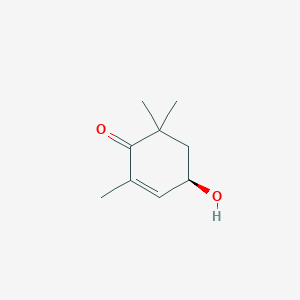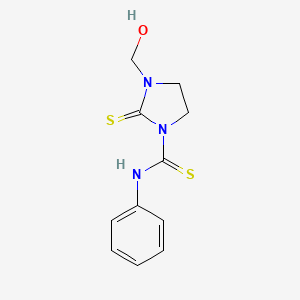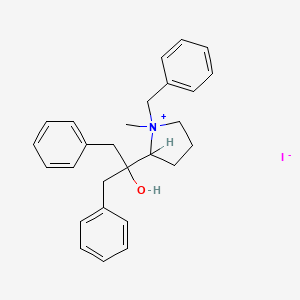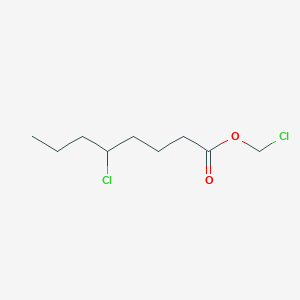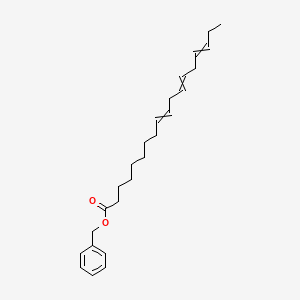![molecular formula C12H14S B14431976 [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene CAS No. 77084-82-3](/img/structure/B14431976.png)
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 4-methylpenta-1,2-dien-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4-methylpenta-1,2-diene with a suitable thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution on the 4-methylpenta-1,2-diene . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpenta-1,2-diene: Shares the dienyl structure but lacks the sulfanyl group.
Benzyl mercaptan: Contains a benzene ring and a sulfanyl group but lacks the dienyl chain.
Thiophenol: Similar sulfanyl group attached directly to the benzene ring.
Uniqueness
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is unique due to the combination of a dienyl chain and a sulfanyl group attached to a benzene ring
Propriétés
| 77084-82-3 | |
Formule moléculaire |
C12H14S |
Poids moléculaire |
190.31 g/mol |
InChI |
InChI=1S/C12H14S/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-11H,1-2H3 |
Clé InChI |
UREPUKGIZWKIAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C=CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



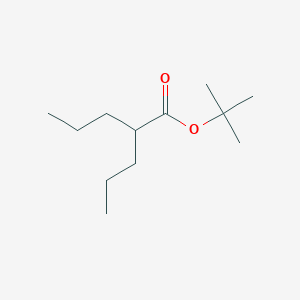
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)


